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Compound of Interest

Compound Name: 3-Fluoro-4-hydroxybenzaldehyde

Cat. No.: B106929 Get Quote

Physicochemical Properties and Molecular
Structure
3-Fluoro-4-hydroxybenzaldehyde is a beige solid at room temperature.[1][2] Its structure

incorporates three key functional groups on a benzene ring: a hydroxyl group, a fluorine atom,

and an aldehyde group. This unique substitution pattern dictates its chemical reactivity and is

the origin of its characteristic spectroscopic features.

Property Value Source

Chemical Formula C₇H₅FO₂ [1][3]

Molecular Weight 140.11 g/mol [1][3][4]

Melting Point 121-124 °C [1][2]

Appearance Beige Powder/Solid [1][2]

IUPAC Name
3-fluoro-4-

hydroxybenzaldehyde
[3]

Synonyms 2-Fluoro-4-formylphenol [1][2][3]

graph "molecule" {

layout=neato;

node [shape=plaintext, fontsize=12];
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edge [fontsize=10];

// Define nodes for atoms with positions

C1 [label="C", pos="0,1.2!"];

C2 [label="C", pos="-1.04,0.6!"];

C3 [label="C", pos="-1.04,-0.6!"];

C4 [label="C", pos="0,-1.2!"];

C5 [label="C", pos="1.04,-0.6!"];

C6 [label="C", pos="1.04,0.6!"];

C_CHO [label="C", pos="2.08,1.2!"];

O_CHO [label="O", pos="3.12,0.8!"];

H_CHO [label="H", pos="2.08,2.0!"];

O_OH [label="O", pos="0,-2.1!"];

H_OH [label="H", pos="0.7,-2.5!"];

F [label="F", pos="-2.08,-1.2!"];

H2 [label="H", pos="-1.8,1.0!"];

H5 [label="H", pos="1.8,-1.0!"];

H6 [label="H", pos="1.8,1.0!"];

// Define bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C1 -- C_CHO;

C_CHO -- O_CHO [style=double];

C_CHO -- H_CHO;

C4 -- O_OH;

O_OH -- H_OH;

C3 -- F;

C2 -- H2;
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C5 -- H5;

C6 -- H6;

// Benzene ring double bonds

node[shape=none, label=""] p1;

node[shape=none, label=""] p2;

node[shape=none, label=""] p3;

edge [style=double];

C1--C6;

C2--C3;

C4--C5;

}

Caption: Molecular structure of 3-Fluoro-4-hydroxybenzaldehyde.

Synthesis and Purification Overview
For spectroscopic validation, understanding the synthetic route is crucial as it informs potential

impurities. A common laboratory-scale synthesis involves the demethylation of its precursor, 3-

Fluoro-4-methoxybenzaldehyde.[5] This is often achieved using strong Lewis acids like boron

tribromide (BBr₃) in an inert solvent or by refluxing with hydrobromic acid (HBr).[5] The crude

product is then typically purified via silica gel column chromatography to yield the final high-

purity compound.[5]

3-Fluoro-4-methoxy-
benzaldehyde

Reaction under
inert atmosphere

Dichloromethane

Demethylation Agent
(e.g., BBr₃ or HBr)

Aqueous Workup
& Extraction

Crude Product Silica Gel Column
Chromatography

Pure 3-Fluoro-4-hydroxy-
benzaldehyde

Yield: ~91-97%

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/product/b106929?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/3-fluoro-4-hydroxybenzaldehyde.htm
https://www.chemicalbook.com/synthesis/3-fluoro-4-hydroxybenzaldehyde.htm
https://www.chemicalbook.com/synthesis/3-fluoro-4-hydroxybenzaldehyde.htm
https://www.benchchem.com/product/b106929?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: General workflow for the synthesis of 3-Fluoro-4-hydroxybenzaldehyde.

Infrared (IR) Spectroscopy
Principle & Rationale: IR spectroscopy probes the vibrational modes of molecules. The

absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific

functional groups. For 3-Fluoro-4-hydroxybenzaldehyde, the key diagnostic peaks arise from

the O-H, C=O, C-F, and aromatic C=C bonds.

Experimental Protocol (Attenuated Total Reflectance - ATR):

Instrument Setup: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer equipped with

an ATR accessory (e.g., a diamond crystal).[3]

Background Scan: Record a background spectrum of the clean, empty ATR crystal to

subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

Sample Application: Place a small amount (a few milligrams) of the solid powder directly onto

the ATR crystal.

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the

sample and the crystal. Collect the spectrum, typically over a range of 4000–650 cm⁻¹.[6]

Data Processing: Perform an ATR correction if necessary and baseline correction to obtain

the final spectrum.

Data Interpretation:
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Wavenumber
(cm⁻¹)

Vibration Mode Intensity Rationale

3400 - 3200 O-H stretch (phenolic) Strong, Broad

The broadness is due

to intermolecular

hydrogen bonding in

the solid state.

~1680 - 1660
C=O stretch

(aldehyde)
Strong, Sharp

Conjugation with the

aromatic ring lowers

the frequency from a

typical aliphatic

aldehyde (~1725

cm⁻¹).

~1620 - 1580
C=C stretch

(aromatic)
Medium-Strong

Multiple bands are

expected,

characteristic of the

benzene ring.

~1280 - 1240 C-O stretch (phenolic) Strong

Strong absorption

typical for aryl-OH

bonds.

~1200 - 1100 C-F stretch Strong

The C(sp²)-F bond

vibration is a strong

and reliable indicator

in the fingerprint

region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule in

solution, providing detailed information about the chemical environment, connectivity, and

spatial relationships of the hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol (¹H and ¹³C NMR):
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Sample Preparation: Weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7]

Internal Standard: Add a small amount of tetramethylsilane (TMS) to reference the chemical

shift scale to 0 ppm.[7]

Spectrometer Setup: Insert the tube into the NMR spectrometer (e.g., 300 or 400 MHz).[6]

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to

achieve high resolution.

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For ¹³C, a proton-

decoupled experiment is standard.

Data Processing: Fourier transform the raw data. Phase and baseline correct the spectrum.

[7] Calibrate the chemical shift axis using the TMS signal.[7] For ¹H NMR, integrate the

signals to determine proton ratios.

¹H NMR Spectroscopy
The ¹H NMR spectrum is highly informative due to the distinct electronic environments of the

four protons. The electron-withdrawing nature of the aldehyde and fluorine substituents

deshields nearby protons (moves them downfield), while the electron-donating hydroxyl group

provides a shielding effect.[7]
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Proton Assignments & Key Couplings

H-Aldehyde (~9.86 ppm)

H-Hydroxyl (~6.04 ppm, exchangeable)

H-5 (~7.16 ppm)

H-2 (~7.62 ppm)

H-6 (~7.67 ppm)

Click to download full resolution via product page

Caption: ¹H NMR assignments for 3-Fluoro-4-hydroxybenzaldehyde.

¹H NMR Data and Interpretation (in CDCl₃):
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Proton
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

-CHO ~9.86 Singlet (s) -

The aldehyde

proton is highly

deshielded and

typically shows

no coupling to

other protons.[5]

H-6 ~7.67
Doublet of

doublets (dd)

J(H6-H5) ≈ 8.5

Hz (ortho), J(H6-

F) ≈ 2.0 Hz

(meta)

Ortho to the

electron-

withdrawing

aldehyde group,

leading to a

downfield shift. It

is coupled to

both H-5 (ortho)

and the fluorine

atom (meta).

H-2 ~7.62
Doublet of

doublets (dd)

J(H2-F) ≈ 11.5

Hz (ortho), J(H2-

H6) ≈ 2.0 Hz

(meta)

Ortho to the

fluorine atom,

resulting in a

large ortho H-F

coupling

constant. Also

shows smaller

meta coupling to

H-6.

H-5 ~7.16 Multiplet (m) or

Triplet (t)

J(H5-H6) ≈ 8.5

Hz (ortho), J(H5-

F) ≈ 8.5 Hz

(meta)

Ortho to the

electron-donating

hydroxyl group,

causing an

upfield shift. It is

coupled to H-6

(ortho) and the
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fluorine atom

(meta). The

similar coupling

constants can

make the signal

appear as a

triplet.[5]

-OH ~6.04 Singlet (s), broad
Exchangeable

with D₂O

The chemical

shift of the

phenolic proton

is concentration

and solvent-

dependent. It

appears as a

broad singlet and

will disappear

upon shaking the

sample with a

drop of D₂O.[5]

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, one for each carbon

atom. The chemical shifts are heavily influenced by the attached substituents and their

electronic effects. A key feature is the presence of carbon-fluorine (C-F) coupling, which can

split the signals of carbons close to the fluorine atom.

¹³C NMR Data and Interpretation (Predicted):
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Carbon
Chemical Shift (δ,
ppm)

Multiplicity (due to
C-F coupling)

Rationale

C=O ~190 Doublet (d)

The aldehyde carbon

is the most

deshielded. It will

exhibit a small

coupling (⁴JCF) to the

fluorine atom.

C-F ~158 Doublet (d)

The carbon directly

bonded to fluorine

shows a very large

one-bond C-F

coupling constant

(¹JCF > 240 Hz).

C-OH ~152 Doublet (d)

This quaternary

carbon is deshielded

by the attached

oxygen. It will show a

two-bond C-F

coupling (²JCF).

C-CHO ~130
Singlet (s) or small

Doublet (d)

The ipso-carbon

attached to the

aldehyde group. May

show a small three-

bond C-F coupling

(³JCF).

C-2 ~128 Doublet (d)

This aromatic methine

carbon is adjacent to

the fluorine and will

show a two-bond C-F

coupling (²JCF).

C-6 ~125 Doublet (d)

This methine carbon

will show a three-bond

C-F coupling (³JCF).
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C-5 ~118 Singlet (s)

This methine carbon

is furthest from the

fluorine and may not

show resolved C-F

coupling.

Mass Spectrometry (MS)
Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is

used to determine the molecular weight of the compound and can provide structural

information based on fragmentation patterns. For 3-Fluoro-4-hydroxybenzaldehyde, the

exact mass provides confirmation of the elemental composition.

Experimental Protocol (GC-MS or ESI-MS):

Sample Introduction: For GC-MS, dissolve the sample in a volatile solvent (e.g.,

dichloromethane) and inject it into the gas chromatograph. For Electrospray Ionization (ESI-

MS), dissolve the sample in a suitable solvent like methanol or acetonitrile and infuse it

directly into the source.

Ionization: In GC-MS, Electron Ionization (EI) is typically used. In ESI-MS, a soft ionization

occurs, often forming protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules.

Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole or

time-of-flight) based on their m/z ratio.

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation:
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m/z Value Ion Rationale

140 [M]⁺•

Molecular Ion: The parent ion

corresponding to the exact

molecular weight of the

compound (C₇H₅FO₂).[3] This

peak will be the highest mass

in an EI spectrum.

139 [M-H]⁺

Loss of a hydrogen radical

from the aldehyde or hydroxyl

group. This is a very common

and often intense fragment in

EI-MS.[3]

111 [M-CHO]⁺

Loss of the formyl radical

(•CHO), a characteristic

fragmentation pathway for

benzaldehydes.

Safety and Handling
3-Fluoro-4-hydroxybenzaldehyde is classified as a hazardous substance. It is known to

cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation

(H335).[3]

Precautionary Measures:

Avoid inhalation, ingestion, and contact with skin and eyes.[2]

Use only in a well-ventilated area.[2]

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.[8]

Store in a cool, well-ventilated place with the container tightly closed.[2]

Conclusion
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The spectroscopic profile of 3-Fluoro-4-hydroxybenzaldehyde is distinct and well-defined by

the interplay of its hydroxyl, fluoro, and aldehyde functional groups. IR spectroscopy provides

rapid confirmation of these key groups. Mass spectrometry confirms the molecular weight and

elemental formula. Most powerfully, ¹H and ¹³C NMR spectroscopy, through a detailed analysis

of chemical shifts and coupling constants (especially H-F and C-F couplings), allows for the

unequivocal assignment of every atom in the molecular structure. This guide provides the

foundational data and interpretive logic necessary for researchers to confidently verify the

identity and purity of this important synthetic building block, ensuring the integrity of their

subsequent research and development efforts.
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Need Custom Synthesis?
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Sources

1. ossila.com [ossila.com]

2. downloads.ossila.com [downloads.ossila.com]

3. 3-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587250 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. 3-Fluoro-4-hydroxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

5. 3-Fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

6. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray,
Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]

7. pdf.benchchem.com [pdf.benchchem.com]

8. echemi.com [echemi.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b106929?utm_src=pdf-body
https://www.benchchem.com/product/b106929?utm_src=pdf-body
https://www.benchchem.com/product/b106929?utm_src=pdf-custom-synthesis
https://www.ossila.com/products/3-fluoro-4-hydroxybenzaldehyde
https://downloads.ossila.com/msds/3-fluoro-4-hydroxybenzaldehyde.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluoro-4-hydroxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluoro-4-hydroxybenzaldehyde
https://www.sigmaaldrich.com/JP/ja/product/aldrich/cds003043
https://www.chemicalbook.com/synthesis/3-fluoro-4-hydroxybenzaldehyde.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC9053169/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9053169/
https://pdf.benchchem.com/1664/A_Comparative_Analysis_of_Substituted_Benzaldehyde_NMR_Spectra_A_Guide_for_Researchers.pdf
https://www.echemi.com/sds/3-fluoro-4-hydroxybenzaldehyde-pid_Seven33739.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic data for 3-Fluoro-4-
hydroxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b106929#spectroscopic-data-for-3-fluoro-4-
hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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